REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]2[CH:10]=[C:9]([CH:11]3[CH2:14][CH2:13][CH2:12]3)[NH:8][C:5]2=[CH:6][N:7]=1.[NH3:15].O>CCO>[CH:11]1([C:9]2[NH:8][C:5]3=[CH:6][N:7]=[C:2]([NH2:15])[CH:3]=[C:4]3[CH:10]=2)[CH2:14][CH2:13][CH2:12]1 |f:1.2|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=CN1)NC(=C2)C2CCC2
|
Name
|
CuSO4.5H2O
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
N.O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred under 3 MPa at 180° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
The extract was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel (5-10% MeOH in ethyl acetate as eluant)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)C1=CC=2C(=CN=C(C2)N)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |